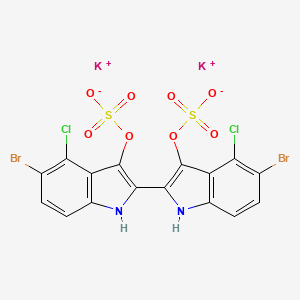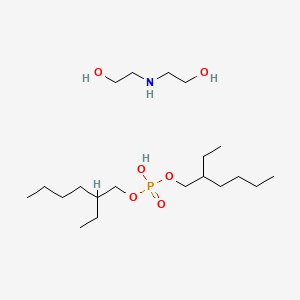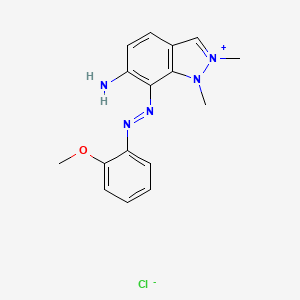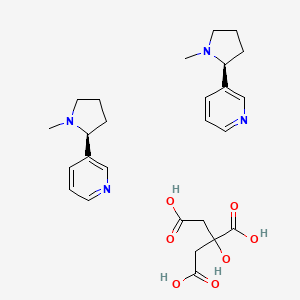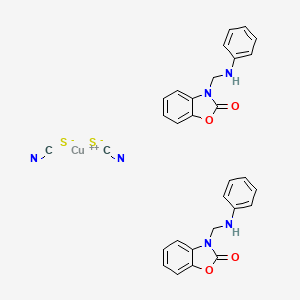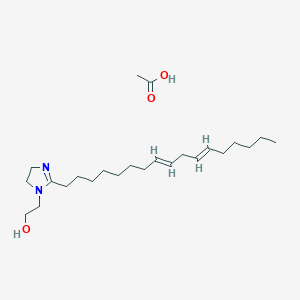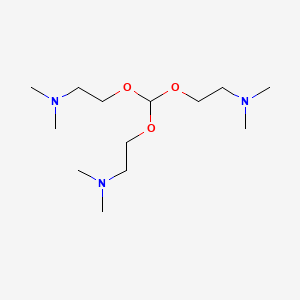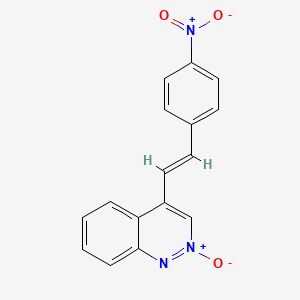
Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C4H9NNa4O7P2 . It is a member of the bisphosphonate family, which is known for its ability to inhibit the formation and dissolution of calcium phosphate crystals. This property makes it useful in various applications, including water treatment, detergents, and as a scale inhibitor in industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through filtration and crystallization techniques to obtain the final compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Substitution: It can undergo substitution reactions where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and substituting agents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include various phosphonate derivatives and substituted compounds, which have applications in different industrial processes .
Applications De Recherche Scientifique
Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent and scale inhibitor in various chemical processes.
Biology: Investigated for its potential use in inhibiting the formation of calcium phosphate crystals in biological systems.
Medicine: Explored for its potential in treating conditions related to bone resorption, such as osteoporosis.
Industry: Widely used in water treatment, detergents, and as a corrosion inhibitor in industrial systems.
Mécanisme D'action
The mechanism of action of tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate involves its ability to bind to calcium ions and inhibit the formation and dissolution of calcium phosphate crystals. This binding prevents the growth of scale and reduces the solubility of calcium phosphate in aqueous solutions. The compound targets the hydroxyapatite surfaces in bones, making it useful in medical applications related to bone resorption .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrasodium ethylenediaminetetra(methylenephosphonate): Similar in structure but with different functional groups.
Trisodium ((tetrahydro-2-hydroxy-4H-1,4,2-oxazaphosphorin-4-yl)methyl)phosphonate: Another bisphosphonate with similar applications.
Uniqueness
Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is unique due to its specific structure, which provides it with distinct chelating properties and the ability to inhibit scale formation effectively. Its combination of hydroxyl and amino groups allows for versatile applications in various fields .
Propriétés
Numéro CAS |
32422-03-0 |
|---|---|
Formule moléculaire |
C4H9NNa4O7P2 |
Poids moléculaire |
337.02 g/mol |
Nom IUPAC |
tetrasodium;2-[bis(phosphonatomethyl)amino]ethanol |
InChI |
InChI=1S/C4H13NO7P2.4Na/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
Clé InChI |
YNCIDAAHPJTKAG-UHFFFAOYSA-J |
SMILES canonique |
C(CO)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



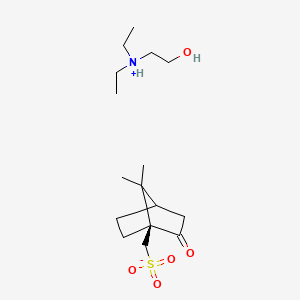
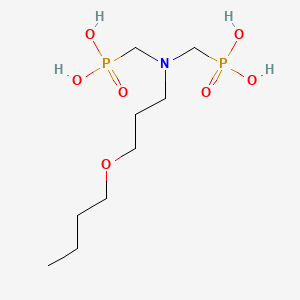
![[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate](/img/structure/B12687799.png)
